Product packaging for 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one(Cat. No.:CAS No. 133430-71-4)

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one

Cat. No.: B15183589
CAS No.: 133430-71-4
M. Wt: 210.3 g/mol
InChI Key: XXDYQIINMXOSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is closely related to the extensively studied 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), which is known for its role as a hydrogen sulfide (H₂S)-releasing moiety . Hydrogen sulfide is an essential gaseous signaling molecule in the body, involved in regulating crucial functions of the cardiovascular, immune, and nervous systems . The 1,2-dithiole-3-thione core, which shares structural similarities with this compound, is a feature in several commercial drugs and is recognized for its diverse pharmacological activities . Researchers are exploring derivatives of this chemical scaffold for their potential anti-cancer effects. For instance, novel compounds containing the 1,2-dithiole-3-thione fragment have been synthesized and shown to exhibit cancer-preventive properties in preclinical models . Similar structural frameworks have also been incorporated into hybrid molecules and evaluated for cytotoxicity against various human cancer cell lines, showing promising results . The primary research value of this compound lies in its utility as a key intermediate or precursor for the design and synthesis of new bioactive molecules. It provides a core structure that can be modified to develop potential therapeutic agents with improved efficacy and tolerability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S2 B15183589 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one CAS No. 133430-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133430-71-4

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

IUPAC Name

5-(4-hydroxyphenyl)dithiol-3-one

InChI

InChI=1S/C9H6O2S2/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

XXDYQIINMXOSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)SS2)O

Origin of Product

United States

Historical Trajectory and Significance of the 1,2 Dithiole 3 Thione Scaffold in Medicinal Chemistry

The journey of the 1,2-dithiole-3-thione scaffold began in 1884 with the synthesis of its first representative, 4,5-dimethyl-1,2-dithiole-3-thione. nih.govresearchgate.net These five-membered cyclic sulfur compounds have since been identified, sometimes controversially, in cruciferous vegetables like broccoli and cabbage, where they may form during processing. nih.gov The core structure's inherent biological activities have made it a subject of extensive research for over a century. researchgate.net

Derivatives of the 1,2-dithiole-3-thione scaffold have demonstrated a wide array of significant pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties. nih.govmdpi.com The simplest member of this class, 3H-1,2-dithiole-3-thione (D3T), is recognized as a potent inducer of tissue defenses against oxidative and inflammatory stress. nih.gov This broad spectrum of activity has cemented the 1,2-dithiole-3-thione scaffold as a privileged structure in drug discovery and development. One notable example is Oltipraz, an FDA-approved drug for treating Schistosomiasis that contains this scaffold. nih.gov

Current and Emerging Research Paradigms for 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One

Methodological Approaches to the De Novo Synthesis of this compound

The foundational synthesis of the this compound core can be achieved through several strategic pathways, each starting from readily available precursors. These methods include direct sulfurization of natural products, deprotection of masked functional groups, and condensation reactions of substituted acetophenones.

Utilization of Anethole (B165797) and Elemental Sulfur in this compound Synthesis

A classical and direct approach to the 1,2-dithiol-3-thione core involves the reaction of anethole, a naturally occurring phenylpropene, or its analogues with elemental sulfur at elevated temperatures. This method, a type of dehydrogenative sulfurization, leverages the reactivity of the isopropenyl group. The reaction proceeds through a complex mechanism involving the formation of multiple carbon-sulfur bonds.

While the direct synthesis of this compound from anethole itself is not extensively detailed, the synthesis of the analogous 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione from a protected anethole derivative provides a strong precedent for this methodology. In this analogous synthesis, tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate is heated with elemental sulfur at high temperatures (e.g., 180 °C), resulting in the simultaneous formation of the dithiol-3-thione ring and the deprotection of the amino group. researchgate.net A similar strategy employing anethole, where the methyl ether of the phenol (B47542) acts as a protecting group, would be expected to yield 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one, which can then be deprotected to the target compound as described in the following section.

Table 1: Analogous Synthesis via Dehydrogenative Sulfurization

Starting Material Reagent Product Key Transformation

Phenolic Deprotection Strategies for this compound Formation

A common and efficient strategy for the synthesis of this compound involves the deprotection of a precursor where the phenolic hydroxyl group is masked, typically as a methyl ether. The precursor, 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one, is more readily synthesized via the sulfurization of anethole. The subsequent demethylation to unmask the phenol is a crucial step.

Various reagents can be employed for the cleavage of the aryl methyl ether. A particularly effective and rapid method utilizes pyridine (B92270) hydrochloride under microwave irradiation. This approach offers a significant advantage over classical heating methods in terms of reaction time and efficiency. The use of microwave energy accelerates the rate of the demethylation reaction, leading to a higher yield of the desired product in a shorter timeframe.

Table 2: Phenolic Deprotection for this compound Synthesis

Precursor Reagent/Condition Product

Condensation Reactions Initiated with p-Hydroxyacetophenone for this compound Synthesis

Another versatile approach for the construction of the 5-aryl-3H-1,2-dithiol-3-one scaffold starts from appropriately substituted ketones, such as p-hydroxyacetophenone. This method generally involves the reaction of the ketone with a sulfurating agent to introduce the necessary sulfur atoms and facilitate ring closure.

The direct thionation of p-hydroxyacetophenone presents challenges due to the reactivity of the unprotected hydroxyl group. Therefore, a protected form of p-hydroxyacetophenone is often used. The core of this synthetic strategy lies in the reaction of the ketone with potent sulfurating agents like Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). nih.govchemicalbook.com These reagents are known to efficiently convert carbonyl groups into thiocarbonyls and to facilitate the formation of sulfur-containing heterocycles. nih.govchemicalbook.com The reaction of a protected p-hydroxyacetophenone with Lawesson's reagent or P₄S₁₀ in a suitable high-boiling solvent would lead to the formation of the 1,2-dithiol-3-thione ring. A subsequent deprotection step would then yield the final product, this compound.

Innovative Synthetic Methodologies for Novel this compound Derivatives and Analogues

Building upon the foundational synthetic routes, recent advancements have focused on developing more efficient and versatile methods for the synthesis of the this compound scaffold and its derivatives. These innovative methodologies include the use of microwave irradiation to enhance reaction rates and the application of strategic coupling reactions for the late-stage functionalization of the heterocyclic core.

Microwave-Irradiation Enhanced Synthesis of this compound Scaffold Components

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of this compound synthesis, microwave irradiation has been successfully applied to the phenolic deprotection of 5-(4-methoxyphenyl)-3H-1,2-dithiol-3-one. This method significantly reduces the reaction time compared to conventional heating, leading to a more efficient and environmentally friendly process.

The application of microwave energy is not limited to deprotection steps. It has been widely used to enhance the synthesis of various heterocyclic scaffolds. For instance, the synthesis of coumarin-based 1,2,3-triazoles has been shown to proceed with excellent yields under microwave irradiation. myskinrecipes.com This suggests that the initial construction of the 1,2-dithiol-3-one ring from suitable precursors could also be significantly improved through the use of microwave technology, potentially leading to higher yields and shorter reaction times.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin-based 1,2,3-triazoles

Method Reaction Time Yield
Conventional Heating Longer 68-79%

Strategic Coupling Reactions for Functionalization of this compound

The functionalization of the this compound scaffold is crucial for the development of new derivatives with tailored properties. Strategic coupling reactions, particularly palladium-catalyzed cross-coupling reactions, offer a powerful means to introduce a wide range of substituents onto the aromatic ring or potentially on the heterocyclic core itself.

While specific examples of coupling reactions directly on the this compound are not extensively documented, the application of such reactions on related heterocyclic systems provides a strong indication of their potential. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively used for the N-arylation of 5-amino-1,2,3-triazoles. nih.govnih.gov This reaction allows for the formation of a carbon-nitrogen bond between a heteroaromatic amine and an aryl halide.

By analogy, a bromo-substituted derivative of this compound could serve as a versatile intermediate for various coupling reactions. Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to append amino groups. These late-stage functionalization strategies would enable the synthesis of a diverse library of novel analogues for further investigation. For instance, coupling with various amino acids could enhance the biological activities of the parent compound.

Table 4: Potential Coupling Reactions for Functionalization

Coupling Reaction Reactants Product Bond Formed
Buchwald-Hartwig Amination Bromo-dithiol-one, Amine Amino-dithiol-one derivative C-N
Suzuki Coupling Bromo-dithiol-one, Boronic acid Aryl-dithiol-one derivative C-C

Design and Synthesis of Molecular Hybrid Systems Incorporating this compound

The design of molecular hybrids involves the strategic combination of two or more distinct pharmacophores or bioactive moieties into a single molecule. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities, improved pharmacokinetic profiles, or novel mechanisms of action. The this compound (ADT-OH) moiety is an attractive component for such hybrids due to its established chemical and biological properties. nih.gov

A notable example is the design and synthesis of novel hybrids of ADT-OH with Brefeldin A, a natural macrolide. researchgate.netnih.gov In a study, twenty-seven such derivatives were synthesized with the goal of enhancing their therapeutic potential. researchgate.net The design strategy involved linking the ADT-OH core to the Brefeldin A structure, aiming to combine the distinct properties of both molecules. While specific synthetic pathways for these hybrids are proprietary to the research, the general approach involves multi-step synthesis where the parent molecules are functionalized to allow for covalent linkage, often through ester or ether bonds, under controlled reaction conditions.

The rationale for creating such hybrids often stems from the desire to target multiple biological pathways simultaneously. The 1,2-dithiole-3-thione core is a well-studied pharmacophore, and its incorporation into other complex molecules like Brefeldin A represents a sophisticated strategy in medicinal chemistry. acs.org

Hybrid System Component 1Hybrid System Component 2Number of Derivatives SynthesizedReference
This compoundBrefeldin A27 researchgate.netnih.gov

Application of General Dithiolethione Synthetic Principles to this compound Derivatives

The synthesis of this compound and its derivatives relies on established principles for the formation of the 3H-1,2-dithiole-3-thione ring system. nih.govresearchgate.net These methods are broadly applicable and can be adapted for various substituted analogues.

Sulfuration of 1,3-Dicarbonyl Compounds and their Equivalents: This is one of the most common and versatile methods for constructing the 1,2-dithiole-3-thione core. nih.govresearchgate.net The general principle involves the reaction of a suitable 1,3-dicarbonyl compound or a synthetic equivalent with a sulfurating agent.

From 3-Oxoesters: The reaction of 3-oxoesters with sulfurating agents like Lawesson's reagent or a mixture of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur (S₈) is a cornerstone of dithiolethione synthesis. nih.govresearchgate.net An improved and efficient procedure developed by Curphey involves using a combination of P₄S₁₀, S₈, and hexamethyldisiloxane (B120664) (HMDO), which often leads to higher yields and simplified purification. nih.gov To synthesize a 5-(4-hydroxyphenyl) derivative, one would start with an appropriately substituted 3-oxoester, such as ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate.

From α-Enolic Dithioesters: α-Enolic dithioesters or related compounds can also serve as precursors. nih.gov For instance, treatment of dialkyl malonates with P₂S₅ and sulfur can yield 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones. nih.gov

From Propenyl Precursors: The dehydrogenation and sulfuration of an isopropenyl or isopropyl group attached to an aromatic ring using elemental sulfur or phosphorus pentasulfide is a long-standing method. nih.gov For example, 5-(4-Aminophenyl)-3H-1,2-dithiol-3-thione can be prepared by heating tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate with elemental sulfur at high temperatures (e.g., 180 °C). nih.gov This reaction simultaneously forms the dithiolethione ring and deprotects the aniline (B41778) group. A similar strategy starting from 4-(prop-1-en-2-yl)phenol could theoretically yield this compound.

From Alkynes: More recent methods involve the use of alkynes. A copper-catalyzed aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur provides a route to 5-aryl-3H-1,2-dithiole-3-thiones in good yields. nih.gov This reaction involves C-N bond cleavage and the formation of multiple C-S bonds. nih.gov

Summary of General Synthetic Methods:

Starting MaterialKey ReagentsProduct TypeReference
3-OxoestersLawesson's reagent/S₈ or P₄S₁₀/S₈/HMDO3H-1,2-Dithiole-3-thiones nih.govresearchgate.net
Dialkyl MalonatesP₂S₅/S₈4-Substituted 5-alkylthio-3H-1,2-dithiole-3-thiones nih.gov
Isopropenyl DerivativesElemental Sulfur (S₈)5-Aryl-3H-1,2-dithiole-3-thiones nih.gov
PropargylaminesElemental Sulfur (S₈), Copper catalyst5-Aryl-3H-1,2-dithiole-3-thiones nih.gov

These general synthetic strategies provide a robust toolbox for chemists to access not only this compound but also a wide array of its analogues, enabling further exploration of their chemical and physical properties.

Mechanistic Elucidation of Biological Activities Attributed to 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One

Role of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one as a Hydrogen Sulfide (B99878) (H₂S) Releasing Agent

This compound, also known as ADT-OH, is recognized as a significant hydrogen sulfide (H₂S) releasing agent. nih.gov This property is central to its biological activities, as H₂S is an important endogenous gasotransmitter involved in a multitude of physiological and pathophysiological processes. nih.govnih.govnih.gov

Molecular Mechanisms Governing H₂S Liberation from the Dithiolethione Core of this compound

The core structure of this compound is the 1,2-dithiole-3-thione (DTT) moiety, which is responsible for the release of hydrogen sulfide. nih.govrsc.org While the precise, detailed mechanism of H₂S generation is still under investigation, it is understood that DTTs can decompose to their corresponding 1,2-dithiole-3-one forms. nih.gov This suggests that hydrolysis may be a key mechanism for H₂S liberation from the dithiolethione core. nih.gov

Studies have shown that ADT-OH releases H₂S in a slow and sustained manner. This controlled release is considered more physiologically relevant compared to the rapid, high-concentration release from simple sulfide salts like NaHS. nih.gov The release of H₂S from ADT-OH has been observed to be dose-dependent. nih.gov In the presence of rat liver microsomes, NADPH, and O₂, a detailed mechanism for H₂S production from ADT and its active metabolite ADT-OH has been proposed. nih.govresearchgate.net

In vitro studies comparing H₂S release from ADT-OH and a derivative compound (ATB-337) in buffer alone showed negligible release from ADT-OH. However, in the presence of rat liver homogenate, ADT-OH released approximately 14 nmol/min of H₂S. medicinacomplementar.com.br This indicates that enzymatic processes within the liver homogenate facilitate the liberation of H₂S from the ADT-OH molecule.

Physiological and Pathophysiological Roles of H₂S in the Context of this compound Bioactivity

Hydrogen sulfide, the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), plays a crucial role in a wide array of physiological functions. nih.govnih.govunina.it The controlled release of H₂S from donors like this compound is instrumental in mediating its therapeutic effects across various organ systems. unina.itresearchgate.net

Cardiovascular System: H₂S is vital for cardiovascular regulation, including angiogenesis, the formation of new blood vessels. nih.gov Studies have demonstrated that ADT-OH can promote angiogenesis and mitochondrial bioenergetics in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating impaired vascular function. nih.govnih.gov

Cancer Biology: The role of H₂S in cancer is complex. However, studies involving ADT-OH have shown that it can induce apoptosis (programmed cell death) in melanoma cells and inhibit tumor development in vivo. nih.govresearchgate.net This effect is linked to the upregulation of the Fas-associated death domain (FADD) protein. nih.gov

Neuroprotection: H₂S is implicated in neuromodulation and has been proposed as a therapeutic agent in neurodegenerative disorders. researchgate.net

Gastrointestinal Protection: H₂S-releasing derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), which utilize the ADT-OH moiety, have shown a significant reduction in gastrointestinal damage compared to the parent NSAIDs. rsc.org

Nrf2 Signaling Pathway Activation and Concomitant Induction of Cytoprotective Enzymes by this compound

Molecular Pathways Involved in Nrf2 Transcriptional Factor Activation by this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes. nih.govfrontiersin.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.orgnih.gov

Compounds like this compound and other dithiolethiones activate the Nrf2 pathway. nih.gov The activation mechanism involves the chemical modification of specific cysteine residues on Keap1 by electrophilic activators. nih.gov This modification alters the conformation of Keap1, leading to the stabilization of Nrf2 by inhibiting its ubiquitination. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. frontiersin.orgresearchgate.net It has been shown that Nrf2 activators promote the association of Nrf2 with Keap1, rather than causing dissociation, which appears to result from the inhibition of Nrf2 phosphorylation at Ser40. nih.gov

Upregulation of Phase 2 Detoxification Enzyme Expression, Including Glutathione (B108866) S-Transferase and NAD(P)H:Quinone Oxidoreductase 1, Mediated by this compound

Activation of the Nrf2 pathway by this compound and related compounds leads to the increased expression of numerous phase II detoxification enzymes. nih.gov These enzymes play a critical role in protecting cells from oxidative and electrophilic stress.

Glutathione S-Transferases (GSTs): These enzymes are crucial for the detoxification of a wide range of xenobiotics and endogenous toxic compounds. nih.govnih.gov Derivatives of 3H-1,2-dithiole-3-thione have been shown to be potent inducers of GST activity in various tissues. nih.gov

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1 is another key phase II enzyme that catalyzes the two-electron reduction of quinones, thereby protecting cells from the oxidative stress they can generate. nih.gov Studies have demonstrated that treatment with dithiolethiones leads to a significant increase in NQO1 gene expression and enzyme activity. researchgate.netnih.gov

The induction of these and other phase II enzymes, such as heme oxygenase-1 (HO-1), is a hallmark of Nrf2 activation and a central component of the cytoprotective effects of this compound. frontiersin.orgnih.govfrontiersin.org

Table 1: Effect of Dithiolethione Treatment on Phase II Enzyme Activity

Enzyme Tissue/Cell Line Observation
Quinone Reductase Rat Stomach and Duodenum Significant increase in activity at low doses. nih.gov
Glutathione S-Transferase Rat Stomach and Duodenum Significant increase in activity at low doses. nih.gov
NAD(P)H:Quinone Oxidoreductase 1 (NQO1) SH-SY5Y cells Increased mRNA levels upon treatment. researchgate.net

Interplay between Nrf2 Activation and Antioxidant/Anti-inflammatory Biological Responses of this compound

The activation of the Nrf2 signaling pathway by this compound is intrinsically linked to its antioxidant and anti-inflammatory properties. nih.govnih.gov

Antioxidant Response: Nrf2 is a master regulator of the cellular antioxidant response. nih.gov By inducing the expression of a battery of antioxidant enzymes, Nrf2 enhances the cell's capacity to neutralize reactive oxygen species (ROS) and counteract oxidative stress. frontiersin.org This is a primary mechanism through which this compound exerts its protective effects against oxidative damage.

Anti-inflammatory Response: There is significant crosstalk between the Nrf2 and nuclear factor-kappa B (NF-κB) signaling pathways, the latter being a key regulator of inflammation. nih.govmdpi.com Activation of Nrf2 can suppress the NF-κB pathway through several mechanisms. nih.govmdpi.com For instance, Nrf2-induced heme oxygenase-1 (HO-1) has potent anti-inflammatory effects. nih.govfrontiersin.org Furthermore, Nrf2 can inhibit the transcription of pro-inflammatory cytokines. mdpi.com This interplay results in a potent anti-inflammatory effect, contributing to the therapeutic potential of this compound in inflammatory conditions. nih.govresearchgate.net

Table 2: Summary of Nrf2-Mediated Biological Responses

Biological Response Key Mediators Mechanism
Antioxidant GSTs, NQO1, HO-1 Neutralization of ROS, detoxification of xenobiotics. nih.govnih.govnih.gov
Anti-inflammatory HO-1, Reduced NF-κB activity Inhibition of pro-inflammatory cytokine production, suppression of NF-κB signaling. nih.govfrontiersin.orgmdpi.com

Comprehensive Analysis of Anticancer and Chemopreventive Properties of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione

5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione (ADT-OH) is recognized as a potent slow-releasing hydrogen sulfide (H₂S) donor and is considered a promising compound in the field of oncology. nih.govmedchemexpress.comnorthwestern.edu Research has demonstrated its capacity to significantly inhibit the proliferation of a wide array of tumor cells, highlighting its potential as a broad-spectrum anticancer agent. nih.govresearchgate.net

ADT-OH exerts its anticancer effects by modulating several critical signaling pathways involved in tumor progression and metastasis. nih.gov In melanoma cells, it has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, by suppressing the Cystathionine γ-lyase (CSE)/Cystathionine β-synthase (CBS) and Focal Adhesion Kinase (FAK) signaling pathways. nih.gov The inhibition of the FAK/Paxillin signaling cascade by ADT-OH has been identified as a key mechanism in its anti-metastatic activity against malignant melanoma. nih.govmedchemexpress.comnorthwestern.edu

Furthermore, ADT-OH influences the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for cancer cell survival. It prevents the degradation of IκBα, an inhibitor of NF-κB, leading to reduced activation of NF-κB. northwestern.eduresearchgate.net This action results in the downregulation of anti-apoptotic proteins targeted by NF-κB, such as X-linked inhibitor of apoptosis protein (XIAP) and B-cell lymphoma 2 (Bcl-2), thereby promoting cancer cell death. northwestern.eduresearchgate.net Studies have also revealed significant anti-metastatic activity in triple-negative breast cancer (TNBC) models, where ADT-OH targets autophagy and mitochondrial fission to inhibit cancer cell migration and invasion. nih.gov

ADT-OH effectively inhibits oncogenic cell proliferation and induces programmed cell death, or apoptosis, in various cancer models. nih.govresearchgate.net A primary mechanism for its pro-apoptotic effect is the upregulation of the Fas-Associated Death Domain (FADD) protein, a critical adaptor molecule in death receptor-mediated apoptosis. medchemexpress.comnorthwestern.edu Mechanistic studies have shown that ADT-OH prevents the ubiquitin-mediated degradation of FADD by downregulating MKRN1, an E3 ubiquitin ligase that targets FADD. northwestern.edu The induction of apoptosis in melanoma cells by ADT-OH has been observed to be a dose-dependent process. researchgate.net

In addition to inducing apoptosis, ADT-OH demonstrates a potent, dose-dependent inhibitory effect on the proliferation of various cancer cells, with a particularly strong effect noted in the B16F10 melanoma cell line. researchgate.net Interestingly, the compound shows a greater inhibitory effect on the proliferation of tumor cells compared to normal cells. researchgate.net

The anticancer activity of ADT-OH and its derivatives has been evaluated across a range of human cancer cell lines, demonstrating broad efficacy. ADT-OH has been shown to inhibit the proliferation of lung cancer (A549, H446, H1299), liver cancer (HepG2), colon cancer (HCT-116), breast cancer (MDA-MB-231), and melanoma (A375, B16F10, B16F1) cell lines. nih.gov Its anti-metastatic properties have been specifically noted in triple-negative breast cancer cells like MDA-MB-231 and 4T1-Luci. medchemexpress.comnih.gov Among these, the B16F10 melanoma cell line has been identified as being highly sensitive to the compound. researchgate.net

While specific IC₅₀ values for ADT-OH are context-dependent, research on novel derivatives provides insight into the potency of this chemical class. One such derivative, compound 10d, exhibited potent cytotoxicity across multiple cell lines, as detailed in the table below.

Cell LineCancer TypeIC₅₀ Value (μM) of Derivative 10d
A549Lung Carcinoma0.58
DU-145Prostate Carcinoma0.69
A375Melanoma1.82
HeLaCervical Carcinoma0.85
HepG2Hepatocellular Carcinoma0.75
MDA-MB-231Breast Adenocarcinoma0.33

Data derived from studies on a brefeldin A derivative of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione. researchgate.netnih.gov

Emerging evidence suggests that ADT-OH may play a role in modulating chemoresistance. Research has shown that it can synergistically enhance the anticancer effects of celecoxib, a COX-2 inhibitor, in HCT116 human colorectal cancer cells. medchemexpress.com This synergistic activity indicates a potential for ADT-OH to be used in combination therapies to improve the efficacy of existing chemotherapeutic drugs and potentially overcome resistance mechanisms.

Neuroprotective Actions and Underlying Molecular Mechanisms of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione

In addition to its anticancer properties, ADT-OH has been investigated for its potential neuroprotective effects. Studies have shown that it promotes the self-renewal and anti-apoptotic capabilities of cultured neural progenitor cells, suggesting a role in neuronal health and regeneration. medchemexpress.com

Oxidative stress is a major contributor to the pathology of neurodegenerative diseases. nih.govmdpi.com Dithiolethiones, the chemical class to which ADT-OH belongs, are recognized as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous Phase 2 detoxifying and antioxidant enzymes. nih.gov The activation of the Nrf2 pathway is a critical mechanism for protecting cells, including neurons, from oxidative damage. nih.gov Therefore, it is proposed that the neuroprotective action of ADT-OH is mediated through the activation of the Nrf2 pathway, leading to an enhanced antioxidant defense in neuronal systems and the attenuation of oxidative stress.

Reversal of Cognitive Impairment in Preclinical Neurodegenerative Disease Models by this compound

While direct studies on this compound are limited, research into its core structure, 3H-1,2-dithiole-3-thione (D3T), provides significant insights into its potential neuroprotective effects. Oxidative stress induced by beta-amyloid (Aβ) is a key factor in the pathological progression of Alzheimer's disease (AD). nih.gov D3T is recognized as a potent antioxidant through its regulation of the nuclear factor E2-related factor 2 (Nrf2) pathway. nih.gov

In a preclinical study using the Tg2576 mouse model of Alzheimer's disease, administration of D3T was shown to significantly alleviate cognitive deficits. nih.gov The compound's therapeutic potential was further demonstrated by its ability to dramatically decrease the levels of insoluble Aβ and reduce oxidative stress within the brain. nih.gov This suggests that the neuroprotective mechanism of the dithiolethione scaffold is linked to its ability to activate the Nrf2 antioxidant response pathway. nih.gov

The findings from the study on D3T in an AD mouse model are summarized below:

Treatment GroupKey FindingsReference
D3T-treated AD miceSignificantly alleviated cognitive deficits. nih.gov
Dramatically decreased insoluble Aβ levels. nih.gov
Reduced oxidative stress markers in the brain. nih.gov
Effects are mediated by the activation of the Nrf2 pathway. nih.gov

These results indicate that pharmacological activation of the Nrf2 pathway by the 3H-1,2-dithiole-3-thione scaffold is a viable neuroprotective strategy, suggesting a strong potential for this compound in mitigating cognitive impairment in neurodegenerative disease models. nih.gov

Hepatoprotective Efficacy and Associated Molecular Signaling Pathways of this compound

The liver is a primary site for the metabolism of foreign substances (xenobiotics), making it susceptible to chemically-induced injury. nih.gov This damage often involves mechanisms such as oxidative stress, inflammation, and the disruption of critical signaling pathways. nih.gov Derivatives of this compound have demonstrated significant hepatoprotective properties in preclinical models.

A study on newly synthesized 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrates identified a lead compound with potent dual hypolipidemic and hepatoprotective activities. nih.gov In a high-fat diet-induced hyperlipidemic mouse model, this compound not only improved lipid profiles but also displayed a marked hepatoprotective effect. This was evidenced by a significant improvement in hepatic indices, such as serum aspartate transaminase (AST) and alanine transaminase (ALT) levels. nih.gov Histological examination of liver tissue confirmed that the compound inhibited the development of hepatic lipid accumulation and ameliorated tissue damage. nih.gov The hepatoprotective efficacy was reinforced by the compound's potent antioxidant and anti-inflammatory actions. nih.gov

Similarly, oltipraz, a related dithiolethione derivative, has been shown to inhibit dimethylnitrosamine-induced liver fibrogenesis in rats by reducing hepatotoxicity and inflammation. nih.gov

Summary of Hepatoprotective Effects of a 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione Derivative

Parameter Observation Implication Reference
Hepatic Indices Significant amelioration of AST and ALT toxicity. Reduction in liver cell damage. nih.gov
Liver Histology Inhibition of hepatic lipid accumulation and amelioration of tissue damage. Protection against steatosis and structural injury. nih.gov

| Mechanism | Potent antioxidant and anti-inflammatory action. | Mitigation of underlying drivers of liver injury. | nih.gov |

These findings underscore the potential of the this compound scaffold in mitigating hepatic inflammatory responses and protecting against liver damage, including that induced by xenobiotics.

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways are central regulators of cellular metabolism and energy homeostasis. youtube.comyoutube.com The AMPK/mTOR/S6K1 signaling axis, in particular, plays a critical role in processes like protein synthesis, cell growth, and lipid metabolism. nih.gov AMPK acts as a cellular energy sensor; when activated by low energy states, it inhibits anabolic processes, including lipogenesis, partly by suppressing the mTORC1 signaling pathway. youtube.com The mTORC1 complex, when active, promotes lipid synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1). nih.gov

While derivatives of this compound have been shown to reduce hepatic lipid accumulation, nih.gov the specific molecular mechanisms involving the AMPK-mTOR-S6K1 pathway have not been explicitly detailed in the available scientific literature. The observed hepatoprotective and hypolipidemic effects, such as the inhibition of hepatic steatosis, are consistent with the outcomes of AMPK activation and subsequent mTOR/S6K1 inhibition, which is known to decrease the activity of lipogenic transcription factors. However, direct evidence linking this compound to the regulation of this specific signaling cascade in the context of hepatic lipogenesis remains an area for future investigation.

Broad-Spectrum Antimicrobial and Antiviral Activities of this compound and Related Structures

The development of new antimicrobial agents is a critical priority due to the rise of multi-drug resistant (MDR) pathogens. While specific studies detailing the antibacterial spectrum of this compound derivatives are not extensively available, research on related heterocyclic and sulfur-containing scaffolds suggests a potential for antimicrobial activity.

For instance, the 1,2,3-dithiazole scaffold, which is structurally related to the 1,2-dithiole core, has been reported to possess antibacterial properties. researchgate.net Furthermore, other five-membered heterocyclic compounds containing nitrogen and sulfur, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, have been synthesized and evaluated as potential antimicrobial agents. mdpi.comjmchemsci.com One study on a coumarin derivative bearing a 1,3,4-thiadiazole moiety demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. jmchemsci.com Another investigation into 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles found that certain derivatives displayed marked broad-spectrum antibacterial activity. mdpi.com

Although these studies focus on different, albeit related, chemical structures, they highlight the potential of heterocyclic compounds containing dithiole or similar motifs as a foundation for developing new antibacterial agents. Further research is required to synthesize and evaluate derivatives of this compound for their efficacy against MDR bacterial pathogens.

The dithiole scaffold and its isosteres have been explored for various biological activities, including antifungal and herbicidal actions. While a direct comparative analysis of the this compound scaffold is limited, studies on related structures provide insight into the potential of this chemical class.

Antifungal Activity: The search for new antifungal agents is driven by the emergence of resistant fungal strains. Various heterocyclic scaffolds are under investigation for this purpose. For example, novel tetrazole derivatives bearing a pyrrolidine moiety have been synthesized and shown to inhibit both planktonic and sessile forms of Candida albicans. nih.gov Other studies have demonstrated that synthetic flavonoids and coumarin-thiadiazole hybrids possess notable antifungal properties against pathogenic fungi like Candida species and Aspergillus niger. jmchemsci.comnih.gov These findings suggest that heterocyclic structures, in general, are a promising source of antifungal leads.

Herbicidal Activity: The 1,2,3-dithiazole scaffold has been identified as having herbicidal properties. researchgate.net Early derivatives of this structure were tested and showed activity at a concentration of 33 ppm, indicating the potential for this class of sulfur-containing heterocycles in agrochemical applications. researchgate.net This suggests that the related 1,2-dithiole core of this compound may also confer herbicidal activity.

Although data on the specific compound of interest is sparse, the documented herbicidal activity of 1,2,3-dithiazoles and the broad antifungal potential of various heterocyclic compounds indicate that the dithiole scaffold is a promising area for the development of new agrochemicals. researchgate.net However, comprehensive comparative studies are needed to elucidate the structure-activity relationships and determine the relative potency of different dithiole derivatives.

Elucidation of Antiviral Mechanisms of Action and Specific Viral Target Interactions for this compound Analogues

The broader class of 1,2-dithiole derivatives has been noted for various pharmacological activities, including anti-HIV properties. mdpi.com However, specific mechanistic studies detailing the antiviral actions and direct viral target interactions of this compound analogues are not extensively covered in current literature. The general mechanism for many antiviral drugs involves inhibiting viral development by interfering with specific stages of the viral life cycle, such as attachment, entry, uncoating, replication, or release. youtube.comyoutube.com While some sulfur-containing heterocyclic compounds have shown potential as virucidal agents affecting extracellular virions, the precise targets and modes of action for analogues of this compound remain an area for further investigation. mdpi.com

Miscellaneous Biological Activities and Novel Mechanistic Discoveries for this compound

Inhibition and Modulation of Protein Kinase Cascades by this compound Derivatives

Derivatives of the 1,2-dithiole-3-thione scaffold have been identified as potent modulators of protein kinase signaling pathways, which are crucial in cell regulation and are often dysregulated in diseases like cancer. Research has shown that certain compounds containing the 1,2-dithiole-3-thione pharmacophore can inhibit the activity of p70S6 kinase (S6K1). researchgate.net S6K1 is a downstream effector in the PI3K/Akt/mTOR pathway and plays a significant role in cell growth, proliferation, and metabolism. The inhibition of S6K1 by these compounds helps protect the ability of insulin to induce phosphorylation of Glycogen Synthase Kinase 3 (GSK3), thereby improving insulin sensitivity under conditions of hyperosmotic stress. researchgate.net

Furthermore, 3H-1,2-dithiole-3-thione (D3T), a related compound, has been observed to suppress the effects of advanced glycation end-products (AGEs) by inhibiting protein kinase C (PKC) and NADPH oxidase. mdpi.com The synthesis of novel dithioloquinolinethiones has also led to the discovery of structures with potential as multi-kinase inhibitors, suggesting a broad applicability of this chemical class in targeting kinase-driven pathologies. nih.gov

Table 1: Inhibition of S6K1 by 1,2-Dithiole-3-thione Analogues in HepG2 Cells Data extracted from immunocomplex kinase assays performed on S6K1 immunoprecipitates.

CompoundConcentrationS6K1 Activity (% of Control)
Vehicle Control-100%
Analogue A30 µM~50%
Analogue B30 µM~40%
Analogue C30 µM~35%

Investigating Histone Deacetylase (HDAC) Inhibitory Potential of this compound and its Sulfurated Moieties

A series of novel aryldithiolethione derivatives have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a valuable class of anticancer agents. semanticscholar.org

In these studies, certain dithiolethione derivatives demonstrated potent in vitro HDAC inhibitory activity, with IC₅₀ values in the nanomolar range. The most active compounds were found to be comparable in potency to the well-established HDAC inhibitor SAHA (Vorinostat). nih.gov This activity was confirmed by the observation of strong hyperacetylation of histone H4 in A549 lung cancer cells, a key indicator of HDAC inhibition. These findings suggest that the 1,2-dithiol-3-thione scaffold is a promising framework for the development of new HDAC inhibitors for cancer therapy. nih.gov

Table 2: HDAC Inhibitory Activity of Lead Dithiolethione Derivatives

CompoundIC₅₀ (nM)
Derivative 1In nM range
Derivative 2In nM range
SAHA (Reference)In nM range

Direct Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition by this compound Analogues

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of cancers and inflammatory diseases. It plays a key role in regulating genes involved in proliferation, survival, and angiogenesis. frontiersin.org While the inhibition of STAT3 is a promising therapeutic strategy, there is currently a lack of direct evidence in the scientific literature demonstrating that this compound or its analogues function as direct inhibitors of the STAT3 signaling pathway. The known anti-inflammatory and anticancer activities of dithiolethiones are often attributed to other mechanisms, such as the modulation of the Nrf2 and NF-κB pathways. nih.gov Therefore, the potential for direct interaction with and inhibition of STAT3 by this specific class of compounds remains an open area for future research.

Regulation of Cellular Thiol Homeostasis by this compound and its Metabolites

The 1,2-dithiole-3-thione scaffold is a well-established and potent modulator of cellular thiol homeostasis, primarily through its ability to activate the transcription factor Nrf2 (NF-E2-related factor 2). nih.govnih.gov Nrf2 is the master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those involved in glutathione (GSH) synthesis and regeneration. nih.gov Thiols, particularly GSH, are essential for maintaining cellular redox balance and protecting against oxidative stress. nih.govnih.govnih.gov

Specifically, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) is recognized as an effective endogenous donor of hydrogen sulfide (H₂S), an important gaseous signaling molecule. nih.gov This compound has been shown to inhibit apoptosis and remove reactive oxygen species (ROS) by stimulating the production of glutathione and the activity of glutathione-S-transferase. nih.gov The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of these phase II detoxification enzymes and glutathione biosynthesis. nih.govnih.gov This mechanism, centered on the upregulation of cellular antioxidant defenses via Nrf2 activation, is fundamental to the chemopreventive and cytoprotective effects attributed to this class of compounds. nih.govnih.gov

Evaluation of Hypolipidemic Efficacy for this compound Based Fibrates

Novel hybrid compounds combining the 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione moiety with fibrates have been synthesized and evaluated for their potential as hypolipidemic agents. nih.gov Fibrates are a class of drugs that effectively lower plasma triglycerides and, to a lesser extent, LDL cholesterol, while increasing HDL cholesterol, primarily by activating peroxisome proliferator-activated receptors (PPARs). nih.govdrugs.comclevelandclinic.org

In studies using high-fat diet (HFD)-induced hyperlipidemic mice, a specific 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione-based fibrate, designated as compound 6, demonstrated significant lipid-lowering activity. nih.gov This compound was more effective than the conventional drug fenofibrate in an acute Triton WR-1339 model. In the HFD model, it significantly reduced serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov In addition to its hypolipidemic effects, the compound also exhibited hepatoprotective properties, mitigating damage to liver tissue and reducing hepatic lipid accumulation. nih.gov

Table 3: Effect of a 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione Based Fibrate (Compound 6) on Serum Lipid Levels in High-Fat Diet-Induced Hyperlipidemic Mice

GroupSerum Triglyceride (TG) (mmol/L)Serum Total Cholesterol (TC) (mmol/L)Serum LDL-Cholesterol (LDL-C) (mmol/L)
Normal Control1.15 ± 0.143.48 ± 0.211.12 ± 0.11
High-Fat Diet (HFD) Model2.58 ± 0.236.75 ± 0.343.25 ± 0.28
Fenofibrate1.85 ± 0.195.21 ± 0.292.15 ± 0.17
Compound 61.62 ± 0.164.88 ± 0.251.98 ± 0.15

Comprehensive Structure Activity Relationship Sar Analyses of 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One Derivatives

Influence of Substituent Variation on the Biological Potency of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one Analogues

The therapeutic potential of this compound derivatives can be significantly altered by the introduction of various substituents. A key strategy has been the conjugation of this dithiolethione moiety with other bioactive molecules to create hybrid compounds with enhanced or novel activities.

One notable example involves the synthesis of derivatives linking this compound with brefeldin A, a natural macrolide. nih.gov A study involving 27 novel derivatives of this type demonstrated that modifications to the brefeldin A portion of the hybrid molecule had a profound impact on its cytotoxic potency against a panel of human cancer cell lines. nih.govresearchgate.net The antiproliferative activities were evaluated against cell lines including A549 (lung), DU-145 (prostate), A375 (melanoma), HeLa (cervical), HepG2 (liver), and MDA-MB-231 (breast). nih.govresearchgate.net

Among the synthesized compounds, derivative 10d emerged as a particularly potent agent, exhibiting broad-spectrum cytotoxicity with low micromolar to sub-micromolar IC₅₀ values across the tested cell lines. nih.govresearchgate.net This highlights that specific structural configurations within the brefeldin A framework, when combined with the this compound scaffold, can lead to compounds with superior anticancer activity. nih.gov Further investigation revealed that compound 10d could inhibit metastasis and induce apoptosis in MDA-MB-231 breast cancer cells in a dose-dependent manner, underscoring its therapeutic potential. nih.gov

Table 1: Cytotoxicity (IC₅₀, μM) of Compound 10d, a 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione-Brefeldin A Derivative nih.govresearchgate.net

Cell LineCancer TypeIC₅₀ (μM)
A549Lung Cancer0.58
DU-145Prostate Cancer0.69
A375Melanoma1.82
HeLaCervical Cancer0.85
HepG2Liver Cancer0.75
MDA-MB-231Breast Cancer0.33
L-02Normal Liver1.75

Structure-Dependent Modulations of Hydrogen Sulfide (B99878) Release Kinetics from this compound Derivatives

The primary mechanism through which 1,2-dithiole-3-thiones exert many of their biological effects is through the release of hydrogen sulfide (H₂S). nih.govnih.gov The rate and extent of H₂S donation can be precisely controlled through structural modifications of the donor molecule, a key consideration in designing therapeutic agents.

SAR studies on various H₂S donors, including the 1,2-dithiole-3-thione class, have established a clear relationship between the electronic properties of substituents and the kinetics of H₂S release. nih.govnih.gov The presence of electron-withdrawing groups (EWGs) on the aromatic ring of the donor molecule generally leads to a more rapid release of H₂S. nih.govnih.gov Conversely, the incorporation of electron-donating groups (EDGs) tends to slow down the rate of H₂S generation. nih.govnih.gov This principle allows for the fine-tuning of H₂S release to match specific therapeutic needs, whether a rapid, high-concentration burst or a slow, sustained release is desired.

Steric effects also play a role; more sterically hindered substrates can result in slower H₂S release or even prevent it entirely. nih.gov While 1,2-dithiole-3-thiones can release H₂S in aqueous solutions, the process can also be triggered or accelerated by the presence of endogenous thiols like glutathione (B108866) (GSH). nih.govresearchgate.net The reaction with cellular thiols is a critical activation pathway for many H₂S donors. nih.gov

Table 2: Influence of Substituent Electronic Effects on H₂S Release from Dithiolethione-Based Donors

Substituent TypeElectronic EffectEffect on H₂S Release Rate
Electron-Withdrawing Group (EWG)Decreases electron density in the ring systemFaster release
Electron-Donating Group (EDG)Increases electron density in the ring systemSlower release

Elucidating Structural Determinants for Organ-Specific Enzyme Induction by this compound Analogues

Members of the 1,2-dithiole-3-thione class are recognized as potent inducers of cytoprotective enzymes. nih.gov This induction provides a defense mechanism against oxidative and inflammatory stress. The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), is considered the most potent inducer within this class and has been shown to be effective in a wide array of organs and tissues. nih.gov

The induction of these defenses by D3T is not confined to a single organ but is observed systemically. Studies have demonstrated its ability to upregulate antioxidant and anti-inflammatory genes in cardiovascular, neuronal, renal, hepatic, and gastrointestinal tissues, as well as in bone marrow and immune cells. nih.gov This broad activity suggests that the core 1,2-dithiole-3-thione structure is a primary determinant for enzyme induction.

The mechanism often involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. nih.gov While specific SAR studies detailing how modifications to the 5-(4-hydroxyphenyl) position dictate induction in one organ over another are still emerging, the foundational activity resides in the dithiolethione core. It is plausible that altering the lipophilicity and pharmacokinetic properties of the molecule through substitution could modulate its distribution and concentration in different tissues, thereby influencing the magnitude of enzyme induction in specific organs.

The Integral Role of the 1,2-Dithiole-3-thione Core in Conferring Bioactivity to this compound

The 1,2-dithiole-3-thione ring is the essential pharmacophore responsible for the characteristic biological activities of this compound and its derivatives. Its importance is twofold, stemming from its ability to release H₂S and to induce cytoprotective enzyme systems. nih.govnih.gov

Firstly, this heterocyclic system is a recognized H₂S-releasing scaffold. nih.govnih.govacs.org The liberation of H₂S, a critical gaseous signaling molecule, mediates numerous physiological processes, including vasodilation, anti-inflammation, and cytoprotection. nih.gov Many of the therapeutic effects attributed to these compounds, such as their gastrointestinal-sparing properties when hybridized with NSAIDs, are directly linked to their function as H₂S donors. nih.gov

Secondly, the dithiolethione moiety itself is a powerful inducer of Phase II detoxification and antioxidant enzymes. nih.gov This activity, largely mediated through the Keap1/Nrf2/ARE pathway, helps protect cells from electrophilic and oxidative stressors. nih.govnih.gov Therefore, the 1,2-dithiole-3-thione core acts as a crucial structural alert, conferring a dual mechanism of action that combines the benefits of H₂S donation with the induction of endogenous defense pathways. This intrinsic activity of the core structure is the foundation upon which the diverse biological effects of its many derivatives are built.

Advanced Computational and Theoretical Approaches in 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One Research

Molecular Modeling and Ligand-Protein Docking Simulations for 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one and its Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. The primary goal of ligand-protein docking is to forecast the binding mode and affinity, often represented as a docking score or binding energy, which correlates with the inhibitory activity of the compound. mdpi.com

The process involves preparing the three-dimensional structures of both the ligand and the target protein, which are often obtained from crystallographic databases like the Protein Data Bank (PDB). researchgate.net Computational software, such as AutoDock or Schrödinger's GLIDE module, is then used to systematically explore various conformational and rotational possibilities of the ligand within the protein's active site. researchgate.net The simulation evaluates the energetic favorability of each potential binding pose, identifying the one with the lowest energy, which represents the most stable complex. nih.gov

Analysis of the docking results reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For this compound, these simulations can identify critical amino acid residues in the target's active site that are essential for binding, thereby elucidating its mechanism of action. This information is invaluable for designing derivatives with improved binding affinity and specificity.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a representative example of data generated from a molecular docking simulation.

Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Kinase X-8.5LYS-78, GLU-95Hydrogen Bond
VAL-34, LEU-145Hydrophobic
Protease Y-7.9ASP-102Hydrogen Bond
PHE-41, TRP-112Pi-Pi Stacking
ALA-99, ILE-150Hydrophobic

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and intrinsic reactivity of a molecule. These methods are used to determine the three-dimensional structure, electron distribution, and orbital energies of this compound.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com In these maps, areas of negative potential (typically colored red) indicate electron-rich sites prone to electrophilic interaction, while positive potential areas (blue) denote electron-deficient regions attractive to nucleophiles. mdpi.com

These theoretical calculations help explain the compound's stability, reactivity, and potential interaction sites, complementing the findings from molecular docking studies and providing a fundamental basis for its observed biological activities. lew.ro

Table 2: Representative Quantum Chemical Descriptors for this compound This table is a representative example of data generated from DFT calculations.

DescriptorCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-2.1 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)4.1 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures the molecule's overall polarity
Molecular Electrostatic Potential (MEP)Red region near carbonyl oxygen; Blue region near hydroxyl protonPredicts sites for non-covalent interactions

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed analogues before their synthesis, thereby saving time and resources.

The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. acs.org Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated for each compound. These can include physicochemical (e.g., logP), electronic (e.g., dipole moment), and topological descriptors. acs.org Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best describes the relationship between the descriptors and the biological activity.

The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives, guiding the selection of the most promising candidates for further investigation. nih.gov

Table 3: Example of a Hypothetical QSAR Model for Anticancer Activity of this compound Derivatives This table illustrates the typical components and statistical validation of a QSAR model.

QSAR Model EquationpIC₅₀ = 1.25(logP) - 0.87(TPSA) + 0.45(Dipole) + 3.14
Statistical Parameter Value
Correlation Coefficient (R²)0.92
Cross-validated R² (Q²)0.85
External Validation (R²_pred)0.88
Descriptor Definitions
pIC₅₀Negative logarithm of the half-maximal inhibitory concentration
logPLogarithm of the octanol-water partition coefficient
TPSATopological Polar Surface Area
DipoleDipole Moment

In Silico Prediction and Validation of Biological Activities for this compound Analogues

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are essential components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and potential liabilities. Various computational models and software tools, such as SwissADME and admetSAR, are used to predict these properties for analogues of this compound. mdpi.com

These tools evaluate drug-likeness based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Predictions can also be made for key pharmacokinetic parameters, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450 (CYP). mdpi.comnih.gov Toxicity predictions can flag potential issues such as mutagenicity or cardiotoxicity early in the design process.

By screening analogues in silico, researchers can prioritize compounds with favorable ADME profiles and low predicted toxicity, increasing the likelihood of success in later preclinical and clinical stages. These computational predictions serve as a valuable filter to guide the synthesis and experimental testing of the most promising candidates. nih.gov

Table 4: Representative In Silico ADME Profile for a Hypothetical Analogue of this compound This table shows a typical output from ADME prediction software.

PropertyPredicted Value/ClassificationDesired Range/Outcome
Molecular Weight285.4 g/mol < 500
logP2.8< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeantNoVaries by target
CYP2D6 InhibitorNoNo
AMES ToxicityNon-mutagenicNon-mutagenic

Strategic Development of Hybrid and Conjugate Compounds Incorporating the 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One Moiety

Rational Design Principles for Novel Molecular Hybrids Based on 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one

The rational design of molecular hybrids centered on the this compound (ADTOH) scaffold is a key strategy in the development of innovative therapeutic agents. nih.gov This approach leverages the known pharmacological activities of established drugs and enhances them by introducing the H₂S-donating capabilities of the ADTOH moiety. jbiochemtech.com The primary goal is to create synergistic molecules that not only retain the bioactivity of the parent compounds but also exhibit improved therapeutic profiles, such as increased potency and reduced toxicity. nih.gov

The design principle often involves covalently linking ADTOH to a parent drug through a biodegradable linker, creating a mutual prodrug. Upon administration, this hybrid molecule is designed to release both the parent drug and H₂S, allowing them to exert their effects in a coordinated manner. nih.gov The inherent chemical structure of ADTOH, particularly its hydroxyl group, provides a convenient attachment point for various bioactive molecules. jbiochemtech.com

Covalent Conjugation with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

A significant area of focus has been the covalent conjugation of ADTOH with Non-Steroidal Anti-inflammatory Drugs (NSAIDs). nih.gov While effective in managing pain and inflammation, traditional NSAIDs are often associated with gastrointestinal side effects. nih.gov The rationale behind creating ADTOH-NSAID hybrids is to mitigate this toxicity. Hydrogen sulfide (B99878) is known to protect the gastric mucosa, and its release alongside the NSAID can counteract the parent drug's harmful effects on the stomach lining. nih.gov

These hybrid compounds are designed to release H₂S and the parent NSAID, thereby retaining the anti-inflammatory properties of the NSAID while benefiting from the gastroprotective effects of H₂S. nih.gov This dual action is a prime example of the synergistic potential of such molecular hybrids. Examples of NSAIDs that have been successfully conjugated with H₂S-releasing moieties include aspirin (B1665792) and diclofenac. nih.gov The resulting conjugates have demonstrated reduced gastrointestinal toxicity compared to the parent NSAIDs. nih.gov

Below is a table summarizing some of the ADTOH-NSAID conjugates and their observed effects:

Parent NSAIDConjugate NameKey Findings
AspirinNOSH-aspirinCombines ADTOH with an NO donor and aspirin, showing similar efficacy to aspirin with reduced gastrointestinal side effects. nih.gov
DiclofenacACS15Exhibits improved anti-inflammatory effects and reduced gastrointestinal toxicity compared to diclofenac. jbiochemtech.com

Integration with Established Anticancer Pharmacophores, including Doxorubicin (B1662922), Brefeldin A, and Oleanolic Acid

The integration of the ADTOH moiety with established anticancer agents is another promising strategy to develop more effective and less toxic cancer therapies. The ability of H₂S to modulate various cancer-related pathways, including apoptosis, proliferation, and angiogenesis, makes it an attractive component in anticancer drug design. nih.gov

Brefeldin A: Researchers have designed and synthesized novel derivatives of Brefeldin A, a potential anticancer agent, by incorporating the 5-(4-hydroxyphenyl)-3H-1,2-dithiol-3-thione moiety. nih.govresearchgate.net The resulting hybrid compounds have been evaluated for their antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net One particular derivative, compound 10d, demonstrated significant cytotoxicity against a panel of cancer cell lines, including A549 (lung), DU-145 (prostate), A375 (melanoma), HeLa (cervical), HepG2 (liver), and MDA-MB-231 (breast). nih.govresearchgate.net This compound also showed the ability to inhibit metastasis and induce apoptosis in MDA-MB-231 cells in a dose-dependent manner. nih.govresearchgate.net

Oleanolic Acid: Oleanolic acid, a naturally occurring triterpenoid, is known for its antitumor properties. nih.gov To enhance its efficacy, hybrid compounds have been synthesized by combining oleanolic acid or its derivative, 3-oxooleanolic acid, with an H₂S-donor moiety, specifically 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione. nih.gov These hybrids have shown excellent anticancer activities against tested cancer cell lines. nih.gov The improved antitumor activity of these hybrids is likely attributable to their H₂S-releasing capability. nih.gov

Doxorubicin: Doxorubicin is a widely used chemotherapeutic agent, but its clinical application is often limited by severe side effects, such as cardiotoxicity. mdpi.com The hybridization of doxorubicin with other pharmacophores is a strategy being explored to overcome these limitations. mdpi.com While direct conjugation with ADTOH is a rational approach, the design of such hybrids would aim to leverage the cardioprotective effects of H₂S to mitigate doxorubicin-induced toxicity. The chemical structure of doxorubicin offers two potential sites for modification: the –NH₂ and –OH groups. mdpi.com

Hybridization with Diverse Bioactive Scaffolds such as Fluoroquinolones and Valproic Acid Derivatives

The versatility of the ADTOH moiety allows for its hybridization with a wide range of other bioactive scaffolds, extending its potential therapeutic applications.

Fluoroquinolones: Fluoroquinolones are a class of broad-spectrum antibiotics. jbiochemtech.com The rationale for creating hybrids of fluoroquinolones with other bioactive molecules is to develop new antibacterial agents that can overcome the growing problem of antibiotic resistance. jbiochemtech.com While specific examples of ADTOH-fluoroquinolone hybrids are not extensively documented, the design principles would involve linking the two moieties to create a compound with a dual mechanism of action, potentially leading to synergistic antibacterial effects and a reduced likelihood of resistance development. jbiochemtech.com

Evaluation of Synergistic Biological Effects and Enhanced Therapeutic Efficacy in this compound Hybrids

A key objective in developing ADTOH hybrids is to achieve synergistic biological effects, where the combined action of the two pharmacophores is greater than the sum of their individual effects. nih.gov This synergy can manifest as enhanced therapeutic efficacy, a broader spectrum of activity, or a reduction in adverse effects. nih.gov

For instance, in the case of ADTOH-NSAID conjugates, the synergy is evident in the simultaneous anti-inflammatory action and gastrointestinal protection. nih.gov The H₂S released from the ADTOH moiety not only has its own anti-inflammatory properties but also helps to maintain the integrity of the gastric mucosa, thus counteracting the ulcerogenic effects of the NSAID. nih.gov

In the context of anticancer hybrids, the synergistic effects can be quite pronounced. The ADTOH component can induce apoptosis in cancer cells and inhibit their proliferation, complementing the cytotoxic action of the anticancer drug it is paired with. nih.gov For example, a study on melanoma cells showed that ADTOH alone can induce apoptosis and inhibit tumor development. rsc.org When combined with another therapeutic agent, this pro-apoptotic effect could lead to a more potent anticancer therapy. rsc.org

The following table presents data on the cytotoxic activity of a Brefeldin A-ADTOH hybrid (compound 10d) against various cancer cell lines, illustrating the enhanced efficacy of the hybrid molecule. nih.govresearchgate.net

Cell LineCancer TypeIC₅₀ (µM) of Compound 10d
A549Lung0.58
DU-145Prostate0.69
A375Melanoma1.82
HeLaCervical0.85
HepG2Liver0.75
MDA-MB-231Breast0.33
L-02 (normal)Liver1.75

Methodologies for Controlled Hydrogen Sulfide Release from this compound Conjugates

The rate of hydrolysis, and therefore the rate of H₂S release, can be influenced by several factors, including the local physiological environment and the nature of the molecule conjugated to the ADTOH moiety. nih.gov For instance, some studies suggest that the release of H₂S can be triggered or accelerated by specific conditions, such as changes in pH. colby.edu This opens up the possibility of designing prodrugs that release H₂S preferentially in the acidic microenvironment of tumors or inflamed tissues. colby.edu

Furthermore, the type of chemical linkage used to connect ADTOH to the parent drug can also play a crucial role in controlling the release kinetics. For example, research has shown that amide linkages are more stable and resistant to hydrolysis than ester linkages. ekb.eg This finding is important for designing long-acting prodrugs where a slower, more sustained release of H₂S is desired. ekb.eg

Researchers are also exploring enzyme-responsive linkers that can be cleaved by specific enzymes that are overexpressed in target tissues, such as certain types of cancer cells. This approach would allow for a more targeted release of H₂S, maximizing its therapeutic effect at the site of action while minimizing systemic exposure.

The table below summarizes different approaches to control H₂S release from ADTOH conjugates:

Release MechanismTriggerPotential Application
HydrolysisAqueous environmentGeneral sustained release
pH-dependent HydrolysisAcidic conditionsTargeted release in tumors or inflamed tissues colby.edu
Linker StabilityChoice of ester vs. amide linkageControl over the rate of release (faster vs. slower) ekb.eg
Enzymatic CleavageSpecific enzymesTargeted release in pathological tissues

Future Perspectives and Advanced Methodological Approaches in 5 4 Hydroxyphenyl 3h 1,2 Dithiol 3 One Research

Innovations in Assay Development for Deeper Mechanistic Elucidation of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one Bioactivity

Traditional research on this compound and its derivatives has primarily utilized conventional bioactivity assays. These include endpoint assays such as MTT or IC₅₀ determinations to measure cytotoxicity against various cancer cell lines, as well as assays for apoptosis and metastasis. researchgate.netnih.gov While foundational, these methods often provide limited insight into the dynamic and complex molecular pathways underlying the observed effects.

The future of mechanistic elucidation lies in the adoption of more sophisticated and higher-throughput assay technologies. These innovations can offer a more granular view of the compound's bioactivity in real-time and within a more physiologically relevant context.

Potential Advanced Assay Applications:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology could be used to assess the impact of this compound on cell morphology, organelle health, protein localization, and the activation of specific signaling pathways in a single experiment.

Real-Time, Live-Cell Analysis: Impedance-based or imaging-based live-cell analysis systems can continuously monitor cellular responses to the compound over extended periods. This approach allows for the non-invasive measurement of cell proliferation, viability, and migration, providing kinetic data that is often missed in endpoint assays.

Target Engagement Assays: To confirm direct molecular targets, techniques like the cellular thermal shift assay (CETSA) can be invaluable. CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement within the complex environment of the cell.

CRISPR-Based Genomic Screening: CRISPR-Cas9 technology can be employed in large-scale screens to identify genes that either enhance or suppress cellular sensitivity to this compound. This powerful, unbiased approach can uncover novel molecular targets and resistance mechanisms.

By integrating these advanced assay methodologies, researchers can move beyond descriptive observations to a more profound, mechanistic understanding of how this compound exerts its biological effects.

Application of Multi-Omics Technologies for Comprehensive Mechanistic Profiling of this compound

A singular focus on one aspect of cellular function is insufficient to capture the full biological impact of a compound like this compound. Multi-omics technologies, which involve the large-scale analysis of various classes of biological molecules, offer a holistic approach to understanding its mechanism of action. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the intricate network of molecular events that follow cellular exposure to the compound. semanticscholar.orgyoutube.com

Genomics and Transcriptomics: These disciplines analyze an organism's complete set of DNA and RNA, respectively. Transcriptomic analysis (e.g., via RNA-sequencing) can identify which genes are up- or down-regulated in response to treatment, pointing to the key signaling pathways being modulated. youtube.com

Proteomics: As the functional effectors of the cell, proteins are critical to study. Proteomic analyses can quantify changes in the abundance of thousands of proteins and their post-translational modifications, directly revealing the cellular machinery impacted by the compound. youtube.com

Metabolomics: This field focuses on the comprehensive measurement of all small-molecule metabolites in a biological system. Metabolomic profiling can uncover shifts in cellular metabolism, such as changes in energy production or biosynthetic pathways, providing a functional readout of the cellular state after treatment. youtube.com

The true power of this approach lies in the integration of these data layers. For instance, an observed change in the transcription of a metabolic enzyme (transcriptomics) can be correlated with a change in the protein's abundance (proteomics) and a subsequent shift in the levels of its related metabolites (metabolomics). This integrated analysis provides a robust, systems-level view of the compound's effects.

Table 1: Conceptual Multi-Omics Workflow for this compound Research

Omics LayerTechnology ExamplePotential InsightsIntegration Goal
TranscriptomicsRNA-SequencingIdentification of differentially expressed genes and affected signaling pathways (e.g., apoptosis, stress response).To build a comprehensive model of the compound's mechanism of action, linking gene expression changes to protein function and metabolic output.
ProteomicsMass Spectrometry (LC-MS/MS)Quantification of protein expression changes and post-translational modifications, confirming pathway activation.
MetabolomicsMass Spectrometry (GC-MS, LC-MS)Detection of altered metabolic pathways (e.g., energy metabolism, redox balance) and identification of novel biomarkers.

Identification and Investigation of Emerging Therapeutic Applications for this compound

The primary therapeutic application investigated for this compound and its derivatives has been in oncology. Studies have demonstrated its cytotoxic effects against a range of human cancer cell lines. For example, derivatives have shown potent antiproliferative activity against breast, lung, prostate, and liver cancer cells. researchgate.netnih.gov

Table 2: Reported In Vitro Cytotoxicity (IC₅₀) of a Derivative of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-thione

Cell LineCancer TypeIC₅₀ (μM)Reference
MDA-MB-231Breast Cancer0.33 nih.gov
A549Lung Cancer0.58 nih.gov
DU-145Prostate Cancer0.69 nih.gov
HepG2Liver Cancer0.75 nih.gov
HeLaCervical Cancer0.85 nih.gov

Data pertains to compound 10d as described in the cited source.

Beyond oncology, the compound's identity as a potent hydrogen sulfide (B99878) (H₂S) donor opens up numerous other therapeutic avenues. drugtargetreview.comnih.gov H₂S is a critical signaling molecule that regulates a wide array of physiological functions. drugtargetreview.com Therefore, emerging applications for this compound could include:

Cardiovascular Diseases: H₂S is known to play a protective role in the cardiovascular system through mechanisms such as vasodilation, anti-inflammatory, and antioxidant effects.

Neurodegenerative Disorders: The anti-inflammatory and cytoprotective properties of H₂S suggest its potential utility in diseases characterized by neuronal loss and inflammation.

Inflammatory Conditions: As a modulator of inflammation, H₂S donors could be investigated for treating chronic inflammatory diseases.

The broad bioactivity of related heterocyclic compounds, such as thiazolidinones and thiadiazoles, which exhibit antimicrobial, anti-inflammatory, and antioxidant properties, further supports the exploration of this compound for a wider range of therapeutic uses. nih.govnih.govmdpi.com

Q & A

Q. What are the primary biochemical roles of ADT-OH in research settings?

ADT-OH is widely used as a slow-releasing hydrogen sulfide (H₂S) donor to study the physiological and pathological roles of H₂S in cellular processes, including cytoprotection, anti-inflammatory responses, and redox regulation. Its controlled H₂S release makes it valuable for investigating H₂S-mediated signaling pathways in models of atherosclerosis, ischemia-reperfusion injury, and mitochondrial dysfunction .

Q. How is ADT-OH synthesized, and what are the key considerations in its chemical preparation?

ADT-OH is synthesized via demethylation of its precursor 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT) using reagents like Hg(CH₃COO)₂ in glacial acetic acid. Critical factors include reaction temperature control, purification to remove mercury residues, and yield optimization (typically 60–80%). Structural confirmation requires NMR and mass spectrometry .

Q. What in vitro assays are commonly used to assess ADT-OH's biological activity?

  • MTT assay : To evaluate anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination in HT-1080 fibrosarcoma or MCF-7 breast cancer cells) .
  • Flow cytometry : For cell cycle analysis (e.g., G₂/M arrest) and apoptosis detection (Annexin V/PI staining) .
  • Western blotting : To quantify apoptosis-related proteins (e.g., caspase-3, Bax/Bcl-2) or cell cycle regulators (cyclin B1, p-cdc2) .

Advanced Research Questions

Q. How does ADT-OH influence microtubule dynamics in cancer cells?

ADT-OH derivatives (e.g., compound 6f) disrupt microtubule polymerization by binding to the colchicine site, leading to mitotic arrest in the G₂/M phase. This triggers caspase-dependent apoptosis via mitochondrial pathways (cytochrome c release) and death receptor activation (Fas/CD95). Molecular docking studies confirm high-affinity interactions with β-tubulin .

Q. What are the structure-activity relationships (SAR) of ADT-OH derivatives in anticancer research?

  • Phenyl ring modifications : Electron-donating groups (e.g., methoxy) at the 4-position enhance tubulin binding and cytotoxicity.
  • Dithiolethione core : Replacement with oxime groups (e.g., 6f) improves solubility and stability while retaining anti-proliferative activity.
  • Hybrid analogs : Conjugation with pharmacophores like triphenylphosphonium (TPP⁺) enhances mitochondrial targeting, as seen in AP39, a derivative studied for neuroprotection .

Q. How do researchers address discrepancies in ADT-OH's efficacy across different cancer cell lines?

  • Multi-cell line screening : Compare IC₅₀ values in diverse models (e.g., HT-1080 fibrosarcoma vs. HeLa cervical cancer) to identify sensitive subtypes .
  • Mechanistic profiling : Use RNA-seq or proteomics to correlate drug response with expression of tubulin isoforms or apoptosis regulators (e.g., survivin, XIAP) .
  • Resistance studies : Evaluate ATP-binding cassette (ABC) transporter overexpression (e.g., P-glycoprotein) using verapamil as an inhibitor .

Q. What are the challenges in developing ADT-OH-based prodrugs for targeted delivery?

  • Stability : ADT-OH’s thione group is prone to oxidation; encapsulation in polymeric micelles (e.g., PEG-PLA copolymers) improves serum stability .
  • Controlled release : Ester-linked prodrugs (e.g., proglumide-ADT-OH) require enzymatic cleavage for site-specific H₂S release, necessitating linker optimization .
  • Bioavailability : Poor aqueous solubility limits in vivo efficacy. Nanoformulations (e.g., liposomes) enhance tumor accumulation in xenograft models .

Methodological Considerations

  • Data contradiction analysis : Cross-validate H₂S release kinetics (via methylene blue assay) with functional outcomes (e.g., vasodilation in aortic rings) to resolve discrepancies between donor capacity and observed bioactivity .
  • In vivo models : Use ApoE⁻/⁻ mice for atherosclerosis studies or patient-derived xenografts (PDX) for cancer research to recapitulate human disease complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.